molecular formula C10H7ClF3N3O2 B8333517 Ethyl 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Ethyl 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No. B8333517
M. Wt: 293.63 g/mol
InChI Key: WBZPFKHEQAOWRG-UHFFFAOYSA-N
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Patent
US09296746B2

Procedure details

A mixture of 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine (600 mg), diethyl oxalate (1.15 mL) and 2M hydrogen chloride ethanol solution (9 mL) was heated with microwave irradiation at 140° C. for 2 hr. The reaction mixture was allowed to be cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was neutralized with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (290 mg).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
hydrogen chloride ethanol
Quantity
9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:12][NH2:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[C:14](OCC)(=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16].C(O)C.Cl>>[Cl:1][C:2]1[C:3]2[N:4]([C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:13][N:12]=2)[CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)NN
Name
Quantity
1.15 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
hydrogen chloride ethanol
Quantity
9 mL
Type
reactant
Smiles
C(C)O.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to be cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=C(C1)C(F)(F)F)C(=NN2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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